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Compound of Interest

Compound Name: RK-286D

Cat. No.: B1679404 Get Quote

An in-depth examination of the spectroscopic and structural data for the chemical entity

identified as RK-286D is currently unavailable in public scientific databases. Initial

investigations have revealed conflicting information regarding the nature of this designation,

hindering the compilation of a comprehensive technical guide as requested.

A search for "RK-286D" has yielded ambiguous results, with one major scientific database, the

RCSB Protein Data Bank (PDB), identifying "286D" as a DNA oligomer. This entry provides

detailed X-ray diffraction data related to its three-dimensional structure and its role in studies of

DNA curvature. However, this macromolecular structure is not consistent with the typical

subject of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data requested

for small molecule drug candidates.

Conversely, a commercial entity lists an "RK 286D" as a product, but provides no

accompanying chemical structure or spectroscopic information. This lack of a definitive

chemical identity for a small molecule compound designated "RK-286D" makes it impossible to

retrieve or present the specific NMR and Mass Spectrometry data required for a technical

whitepaper aimed at researchers in drug development.

Without a confirmed chemical structure, the core requirements of presenting quantitative

spectroscopic data, detailing experimental protocols for obtaining such data, and visualizing

associated signaling pathways cannot be fulfilled. Further clarification on the precise chemical

structure of the molecule of interest is necessary to proceed with a detailed technical analysis.
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Experimental Protocols: A Generalized Approach
While specific data for RK-286D is not available, a general overview of the experimental

protocols for obtaining NMR and Mass Spectrometry data for a novel small molecule

compound is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules by providing information about the chemical environment of atomic nuclei, primarily

¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy Protocol:

Sample Preparation: A small, precisely weighed sample of the compound (typically 1-10 mg)

is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical

to avoid obscuring signals from the analyte.

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400-800

MHz).

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the

resulting free induction decay (FID) signal is recorded.

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier

transform. The resulting spectrum is then phased, baseline-corrected, and referenced to a

known standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy Protocol:

Sample Preparation: A more concentrated sample (typically 10-50 mg) is prepared in a

deuterated solvent.

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.

Data Acquisition: Due to the low natural abundance of ¹³C, a greater number of scans are

required to achieve an adequate signal-to-noise ratio. Proton decoupling is typically

employed to simplify the spectrum.
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Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform to generate

the final spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide information

about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) Protocol:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or coupled to a chromatographic system like liquid chromatography (LC-MS).

Ionization: The sample molecules are ionized using a suitable technique, such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Mass Analysis: The ions are separated based on their m/z ratio in a high-resolution mass

analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

Detection: The detector records the abundance of ions at each m/z value.

Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular

ion, which can be used to determine the elemental formula of the compound.

Visualization of Methodologies
The following diagrams illustrate the generalized workflows for the spectroscopic techniques

described.
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Figure 1: General Workflow for NMR Spectroscopy
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Figure 1: General Workflow for NMR Spectroscopy.
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Figure 2: General Workflow for Mass Spectrometry
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Figure 2: General Workflow for Mass Spectrometry.

In conclusion, while a detailed technical guide on RK-286D cannot be provided at this time due

to the ambiguity of its chemical identity, the generalized protocols and workflows presented

here offer a foundational understanding of the key spectroscopic techniques employed in

chemical and pharmaceutical research. Further investigation into the specific nature of RK-
286D is required to furnish the specific data requested.

To cite this document: BenchChem. [Spectroscopic and Structural Analysis of RK-286D: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679404#spectroscopic-data-of-rk-286d-nmr-mass-
spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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